N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-6-35-22-14-18(15-23(36-7-2)24(22)37-8-3)26(32)28-12-11-19-16-38-27-29-25(30-31(19)27)17-9-10-20(33-4)21(13-17)34-5/h9-10,13-16H,6-8,11-12H2,1-5H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKGHEGAHIUHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is , with a molecular weight of approximately 462.54 g/mol. The structure features a thiazole ring fused with a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold are potent antimicrobial agents. They have demonstrated efficacy against various bacterial strains and fungi:
- Antibacterial Properties : Studies have shown that triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to have minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal potential of triazoles is well-documented. Compounds with similar structures have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with anticancer properties. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Substituents Influence : The presence of methoxy and triethoxy groups enhances lipophilicity and biological activity. Variations in these substituents can significantly alter the compound's potency against specific pathogens .
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase solubility and permeability |
| Ethoxy groups | Enhance interaction with biological targets |
Case Studies
- Antibacterial Efficacy : A study evaluated various triazole derivatives against resistant bacterial strains and found that modifications in the thiazole ring significantly improved antibacterial activity .
- Antifungal Trials : In vitro studies demonstrated that certain 1,2,4-triazole derivatives exhibited EC50 values lower than established antifungal agents like fluconazole .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit a wide range of biological activities. The applications of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide can be categorized into several key areas:
Antimicrobial Activity
Compounds derived from thiazolo[3,2-b][1,2,4]triazole structures have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of thiazolo compounds exhibit broad-spectrum antibacterial activity against various strains. Some derivatives have been compared favorably against established antibiotics like Ciprofloxacin and Rifampicin .
- Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective inhibition .
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Mechanism of Action : The thiazolo[3,2-b][1,2,4]triazole derivatives can interact with DNA and proteins involved in cancer cell proliferation. Molecular docking studies suggest these compounds may inhibit specific enzymes or pathways crucial for tumor growth .
- In Vitro Studies : Experimental results have highlighted the ability of these compounds to induce apoptosis in cancer cell lines .
Anti-inflammatory Effects
Research indicates that thiazolo derivatives may possess anti-inflammatory properties:
- Cytokine Inhibition : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro .
- Therapeutic Potential : This suggests a potential application in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiazolo Core : Cyclization of appropriate thiosemicarbazide derivatives with α-haloketones.
- Attachment of Phenyl Groups : Nucleophilic substitution reactions to introduce the 3,4-dimethoxyphenyl group.
- Benzamide Formation : Coupling with benzoyl chloride in the presence of a base .
Case Studies
Several studies exemplify the applications and effectiveness of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazide intermediates with chloral derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form thiadiazole rings .
- Amide coupling : Using carbodiimide-based reagents (e.g., DCC) to link the thiazolo-triazole core to the 3,4,5-triethoxybenzamide moiety .
- Solvent optimization : Ethanol or THF under reflux (70–80°C) improves cyclization efficiency. Yields >90% are achievable with stoichiometric control of hydrazine derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), ethoxy (δ ~1.3–1.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the substitution pattern of methoxy and ethoxy groups influence biological activity?
- Structure-Activity Relationship (SAR) :
- 3,4-Dimethoxyphenyl : Enhances antifungal activity by mimicking lanosterol (targeting fungal 14α-demethylase, PDB:3LD6) .
- 3,4,5-Triethoxybenzamide : Increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Data normalization :
- Standardize assay conditions (e.g., broth microdilution for IC₅₀ vs. disk diffusion for zone-of-inhibition) .
- Validate target engagement via enzymatic assays (e.g., 14α-demethylase inhibition) alongside cellular assays .
Q. How can derivatives be designed to enhance target selectivity and reduce off-target effects?
- Computational guidance :
- Molecular docking : Use AutoDock Vina to prioritize derivatives with stronger binding to 3LD6 over human cytochrome P450 isoforms .
- ADMET prediction : Adjust ethoxy groups to balance logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier exclusion .
Q. What computational methods predict binding affinity to biological targets like 14α-demethylase?
- Protocol :
- Protein preparation : Retrieve 3LD6 from PDB, remove water molecules, and add hydrogens using UCSF Chimera .
- Docking parameters : Grid box size 60×60×60 Å, exhaustiveness 32. Analyze binding poses for hydrogen bonds with heme cofactor .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?
- Solubility enhancement :
- Replace ethoxy with PEGylated groups (e.g., -OCH₂CH₂OCH₃) to increase polarity .
- Use co-solvents (e.g., 10% DMSO) in in vitro assays to maintain compound stability .
- Metabolic stability :
- Block CYP3A4 oxidation sites by substituting methyl groups on the triazole ring .
- Test microsomal half-life (t₁/₂) in liver S9 fractions .
Q. How can researchers address low solubility during biological testing?
- Formulation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
